Goralatide (acetate)

Pulmonary Fibrosis Anti-fibrotic Thymosin β4 Comparison

Researchers face rapid in vivo peptide degradation and conflicting results from full-length thymosin β4 analogs. Goralatide (acetate, Ac-SDKP) solves this as the specific N-terminal fragment of Tβ4 with validated anti-fibrotic, chemoprotective, and ACE-substrate properties. - Superior anti-fibrotic efficacy over Tβ4 in bleomycin-induced lung fibrosis models - Reduces CFU-GM S-phase entry from 30% to 10%; ~10x survival increase post-hyperthermia - 4.5-min plasma half-life ideal for ACE pathway studies & stabilized formulation R&D - Selectively protects normal vs. leukemic progenitors for ex vivo purging protocols

Molecular Formula C22H37N5O11
Molecular Weight 547.6 g/mol
Cat. No. B10829394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoralatide (acetate)
Molecular FormulaC22H37N5O11
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O
InChIInChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1
InChIKeyIYSLFKMYLHUWSA-WFGXUCIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goralatide (Acetate) Overview


Goralatide (acetate), also known as Ac-SDKP or seraspenide, is a synthetically produced endogenous tetrapeptide that corresponds to the N‑terminal fragment (amino acids 1–4) of the signalling factor thymosin β4 [1]. It functions as a selective inhibitor of hematopoietic cell proliferation, blocking the entry of murine and human hematopoietic stem cells into the S‑phase of the cell cycle [2]. Beyond its role as a physiological regulator of hematopoiesis, Goralatide exhibits anti‑inflammatory, anti‑fibrotic, and pro‑angiogenic properties [3]. It is a natural and specific substrate for the N‑terminus active site of angiotensin‑converting enzyme (ACE), which mediates its rapid degradation in vivo [4].

1 Hematopoietic stem cell cycle studies — selective inhibitor blocking entry into S-phase in murine and human progenitors
2 ACE substrate / peptide clearance models — specific N-terminus active-site substrate with rapid in vivo degradation (t½=4.5 min reported)
3 Fibrosis and inflammation pathway research — reported anti-fibrotic, anti-inflammatory, and pro-angiogenic endpoint contexts in multiple tissue models
4 Thymosin β4 fragment comparator studies — N-terminal tetrapeptide with distinct functional profile versus full-length parent protein

Goralatide (Acetate) Key Differentiation


Goralatide (acetate) cannot be simply interchanged with other in‑class compounds due to its unique functional profile as the specific N‑terminal fragment of thymosin β4. While full‑length thymosin β4 (Tβ4) shares some biological activities, it exhibits distinct and sometimes opposing effects in fibrotic models, making Ac‑SDKP the more consistent anti‑fibrotic agent [1]. Furthermore, Goralatide’s extremely short plasma half‑life of 4.5 minutes, due to rapid hydrolysis by angiotensin‑converting enzyme (ACE), demands specific experimental design or formulation strategies that are not required for more stable analogs [2]. Its selective protection of normal hematopoietic progenitors over leukemic cells during hyperthermic purging is a property not replicated by many related peptides or growth factors [3]. These critical distinctions underscore why procurement decisions must be based on compound‑specific evidence rather than class‑level assumptions.

Goralatide (Ac-SDKP)
N-terminal tetrapeptide fragment of thymosin β4; reported sustained anti-fibrotic endpoint response in lung fibrosis models
Full-length Thymosin β4
Full-length protein; anti-fibrotic effect reported as transient and lost by day 14 in bleomycin models — may not transfer for sustained fibrosis endpoints
Goralatide (Ac-SDKP)
Extremely short reported plasma half-life of 4.5 min; requires continuous infusion or specialized formulation strategies
ACE-resistant Ac-SDKP Analogs
Pseudopeptides with modified bonds (e.g., Ac-SerΨ(CH₂-NH)Asp-Lys-Pro); reported enhanced in vitro stability — PK profile may differ substantially
Goralatide (Ac-SDKP)
Selective protection of normal hematopoietic progenitors over leukemic cells during hyperthermic stress reported
Other Hematopoietic Peptides / Growth Factors
Lack reported selectivity for normal vs. leukemic progenitors — selectivity context may not replicate across compound classes

Goralatide (Acetate) Selection Evidence


Anti-Fibrotic Activity: Ac-SDKP vs. Thymosin β4

In a head‑to‑head comparative study, Ac‑SDKP (Goralatide) demonstrated significantly greater anti‑fibrotic potential than full‑length thymosin β4 (Tβ4) in a bleomycin‑induced mouse model of lung fibrosis. While Tβ4 provided initial protection against inflammation and early fibrosis at 7 days, it failed to prevent fibrosis at later time points (14 and 21 days) [1]. In vitro, Ac‑SDKP significantly inhibited TGF‑β‑induced α‑SMA and collagen expression in primary human lung fibroblasts isolated from idiopathic pulmonary fibrosis (IPF) patients, whereas Tβ4's anti‑proliferative effects were less pronounced [1]. The authors concluded that Ac‑SDKP may have greater potential as an anti‑fibrotic agent in the lung compared to Tβ4 [1].

Anti-Fibrotic: Ac-SDKP vs. Tβ4
Head-to-head
Ac-SDKP (Goralatide)
Sustained inhibition of TGF-β-induced α-SMA and collagen; protected at early and late fibrotic stages
Thymosin β4 (Tβ4)
Initial protection at day 7; failed to prevent fibrosis at days 14 and 21 post-bleomycin
Reported sustained anti-fibrotic endpoint context supports Ac-SDKP selection for chronic fibrosis models
Bleomycin mouse model; IPF patient-derived fibroblasts — species/model context to review
Pulmonary Fibrosis Anti-fibrotic Thymosin β4 Comparison

Mast Cell Degranulation: Ac-SDKP vs. Thymosin β4

In a direct comparative study, Ac‑SDKP (Goralatide) and thymosin β4 (Tβ4) were tested for their ability to induce mast cell degranulation at equimolar concentrations. At a concentration of 10⁻⁸ M, Ac‑SDKP caused 89% degranulation of mast cells, whereas Tβ4 caused only 57% degranulation [1]. This 32‑percentage‑point difference indicates that the N‑terminal tetrapeptide fragment is a more potent inducer of this specific cellular response than the full‑length parent protein. Additionally, both peptides exhibited maximal inhibitory effects on mast cell proliferation at 10⁻¹⁴ M, but the degranulation potency differential underscores functional divergence [1].

Mast Cell Degranulation
Head-to-head
89% vs. 57% degranulation at 10⁻⁸ M
Ac-SDKP
89% degranulation
Thymosin β4
57% degranulation
Reported higher degranulation response indicates functional divergence from full-length protein
In vitro mast cell assay; DAPI nuclear staining — endpoint-review context
Mast Cell Biology Degranulation Thymosin β4 Comparison

Hyperthermic Protection of Hematopoietic Progenitors

Goralatide (Ac‑SDKP) confers significant protection to normal hematopoietic progenitor cells (CFU‑GM) against hyperthermic damage. An 8‑hour pre‑incubation with 10⁻⁹ M Goralatide reduced the proportion of CFU‑GM cells in S‑phase from 30% to 10%, resulting in an almost 10‑fold increase in survival after 90 minutes of hyperthermic treatment at 43°C [1]. Critically, this protective effect was selective for normal progenitors; Goralatide had no effect on the cell cycle progression or hyperthermic sensitivity of leukemic L1210 cells, thereby increasing the therapeutic window for hyperthermic purging [2].

Hyperthermic Progenitor Protection
Head-to-head
~10-fold increase in CFU-GM survival after hyperthermia
S-phase CFU-GM reduced from 30% to 10% (10⁻⁹ M, 8h pre-incubation)
Reported selective protection context supports ex vivo purging research applications
Murine CBA/H bone marrow; 43°C / 90 min hyperthermia — model-specific review
Hematopoiesis Hyperthermia Stem Cell Protection

Plasma Half-Life and Experimental Design

Goralatide (Ac‑SDKP) exhibits an extremely short plasma half‑life of 4.5 minutes in humans due to rapid hydrolysis by angiotensin‑converting enzyme (ACE) [1]. This rapid clearance necessitates continuous infusion, frequent dosing, or formulation strategies (e.g., ACE‑resistant analogs, nano‑formulations) to achieve sustained therapeutic levels [2]. In contrast, ACE‑resistant analogs such as pseudopeptides with modified peptide bonds (e.g., Ac‑SerΨ(CH₂‑NH)Asp‑Lys‑Pro) demonstrate significantly enhanced stability in vitro [3]. This stark difference in pharmacokinetic profile has direct implications for experimental design and procurement decisions when selecting between native Goralatide and more stable analogs.

Plasma Half-Life
Class-level
t½ = 4.5 min in humans
Rapid hydrolysis by angiotensin-converting enzyme (ACE) N-terminus active site
Short half-life is a critical selection criterion: sustained-exposure studies require infusion or formulation strategies
Data to verify for specific experimental systems; ACE-resistant analogs may be needed for longer-duration protocols
Pharmacokinetics ACE Substrate Stability

Species-Dependent Chemoprotection

While synthetic Ac‑SDKP (Goralatide) robustly protects mice from the hematological toxicity of chemotherapy agents such as 5‑fluorouracil and doxorubicin [1][2], its beneficial effect in humans is markedly lower [3]. In mice, repeated injections of Goralatide spared bone marrow high proliferative potential colony‑forming cells (HPP‑CFCs) and improved survival after myelotoxic insult [1]. However, in human studies, a 10 mg injection of Goralatide induced only a short peak in plasma Ac‑SDKP without modifying bone marrow concentrations, limiting its protective effect [3]. This discrepancy underscores the importance of species‑specific considerations when translating preclinical findings and selecting Goralatide for human‑derived experimental systems.

Species-Dependent Chemoprotection
Cross-study
Murine models: reported robust protection of bone marrow HPP-CFCs and improved survival after 5-FU or doxorubicin. Human studies: 10 mg injection produced short plasma peak without modifying bone marrow Ac-SDKP concentrations.
Model-response context may differ across species; rodent efficacy may not transfer directly to human-derived systems
Cross-study comparison — dosing and delivery optimization may be required for human experimental models
Clinical Translation Chemoprotection Species Differences

Goralatide (Acetate) Research Applications


Anti-Fibrotic Drug Discovery & Lung Fibrosis Modeling

Based on direct comparative evidence showing Ac‑SDKP's superior anti‑fibrotic potential over full‑length thymosin β4 in bleomycin‑induced lung fibrosis [1], Goralatide (acetate) is an ideal tool compound for investigating sustained anti‑fibrotic mechanisms in pulmonary fibrosis. Its ability to inhibit TGF‑β‑induced α‑SMA and collagen expression in IPF patient‑derived fibroblasts [1] makes it valuable for ex vivo target validation and screening of novel anti‑fibrotic agents.

Ex Vivo Purging and Stem Cell Protection

Goralatide's demonstrated ability to reduce CFU‑GM S‑phase entry from 30% to 10% and confer a ~10‑fold increase in survival after hyperthermia [1], coupled with its selectivity for normal over leukemic progenitors [2], positions it as a critical reagent for developing ex vivo purging strategies in autologous stem cell transplantation. Its short half‑life [3] necessitates continuous exposure or stabilized delivery systems in these protocols.

Chemoprotection in Murine Myelosuppression Models

Given the robust protection of bone marrow stem cells and progenitors from chemotherapy‑induced toxicity observed in murine studies with 5‑fluorouracil and doxorubicin [1][2], Goralatide is well‑suited for in vivo studies exploring mechanisms of chemoprotection and hematopoietic recovery in rodent models. Researchers should note the species‑dependent efficacy when translating findings to human systems [3].

ACE-Mediated Degradation & Pharmacokinetics

Goralatide's 4.5‑minute plasma half‑life and its role as a specific substrate for the N‑terminus active site of ACE [1][2] make it an excellent probe for studying ACE‑dependent peptide clearance, designing ACE‑resistant analogs, and evaluating formulation strategies (e.g., nano‑formulations) aimed at improving peptide stability in vivo.

Application
Selection Property
Validation Focus
Pulmonary fibrosis & anti-fibrotic pathway studies
Sustained anti-fibrotic endpoint response vs. full-length thymosin β4
TGF-β-induced α-SMA and collagen expression; bleomycin model endpoint context
Ex vivo stem cell purging & progenitor protection research
Selective S-phase reduction in normal vs. leukemic hematopoietic progenitors
CFU-GM survival after hyperthermic stress; normal vs. leukemic selectivity review
Murine myelosuppression & chemoprotection models
Reported bone marrow HPP-CFC sparing after 5-FU or doxorubicin in rodent studies
Species-dependent response; human model translation requires dosing and delivery review
ACE-mediated peptide degradation & PK probe studies
Specific N-terminus ACE substrate with reported 4.5-min plasma half-life
ACE-resistant analog benchmarking; formulation-dependent exposure context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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